Cas no 1806324-20-8 (1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene)

1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene 化学的及び物理的性質
名前と識別子
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- 1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene
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- インチ: 1S/C7H3Br2F3O/c8-3-1-2-4(13-7(11)12)5(9)6(3)10/h1-2,7H
- InChIKey: JSXIXHOAZWHLOL-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C=CC=1OC(F)F)Br)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- トポロジー分子極性表面積: 9.2
1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013025518-500mg |
1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene |
1806324-20-8 | 97% | 500mg |
798.70 USD | 2021-06-24 | |
Alichem | A013025518-250mg |
1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene |
1806324-20-8 | 97% | 250mg |
475.20 USD | 2021-06-24 | |
Alichem | A013025518-1g |
1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene |
1806324-20-8 | 97% | 1g |
1,460.20 USD | 2021-06-24 |
1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene 関連文献
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
1,3-Dibromo-4-difluoromethoxy-2-fluorobenzeneに関する追加情報
Comprehensive Overview of 1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene (CAS No. 1806324-20-8)
1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene (CAS No. 1806324-20-8) is a halogenated aromatic compound with significant applications in pharmaceutical intermediates and agrochemical synthesis. Its unique structure, featuring dibromo, difluoromethoxy, and fluoro substituents, makes it a versatile building block for advanced chemical reactions. Researchers and industries value this compound for its role in developing high-performance materials and specialty chemicals.
The growing demand for fluorinated compounds in modern chemistry has placed 1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene in the spotlight. Its electron-withdrawing properties and stability under harsh conditions make it ideal for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are critical for creating complex molecules used in drug discovery and material science, aligning with current trends in green chemistry and sustainable synthesis.
One of the most searched questions about this compound is: "What are the applications of 1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene in pharmaceuticals?" The answer lies in its ability to act as a precursor for biologically active molecules. For instance, it is used to synthesize compounds with potential antimicrobial or anti-inflammatory properties. Its halogen-rich structure also facilitates the introduction of additional functional groups, enabling the creation of tailored molecules for targeted therapies.
Another hot topic is the safety and handling of halogenated benzenes. While 1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene is not classified as a hazardous material under standard regulations, proper laboratory practices, such as using personal protective equipment (PPE) and working in well-ventilated areas, are recommended. This aligns with the broader industry focus on occupational health and chemical safety protocols.
From an environmental perspective, the degradation pathways of fluorinated and brominated compounds are a subject of ongoing research. Studies suggest that advanced oxidation processes (AOPs) may effectively break down such molecules, addressing concerns about persistent organic pollutants (POPs). This is particularly relevant given the increasing regulatory scrutiny on halogenated waste management.
In the field of material science, 1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene is explored for its potential in creating high-performance polymers. Its ability to impart thermal stability and chemical resistance to polymers makes it valuable for applications in electronics, coatings, and aerospace materials. This ties into the rising interest in smart materials and nanotechnology.
For those searching "synthesis methods for 1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene", recent advancements include catalytic bromination and fluorination techniques that improve yield and reduce byproducts. These methods align with the principles of atom economy and waste minimization, which are central to modern synthetic chemistry.
The compound's spectroscopic properties, such as NMR and IR signatures, are also frequently studied. These characteristics are essential for quality control and structural verification in industrial and academic settings. Tools like high-resolution mass spectrometry (HRMS) further enhance its characterization, ensuring reproducibility in research.
In summary, 1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene (CAS No. 1806324-20-8) is a multifaceted compound with broad utility in pharmaceuticals, agrochemicals, and material science. Its relevance to cutting-edge research and industrial applications ensures its continued importance in the chemical landscape. As sustainability and innovation drive the sector forward, this compound will likely remain a key player in the development of next-generation chemicals and materials.
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